1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride A 30312 is a biochemical that may specifically overcome multidrug resistance without the serious hypotensive effects associated with calcium antagonists. It is a fused indole that has been found to overcome multidrug resistance in P388/Adr cells in vitro. It potentiates the cytotoxicity of the antitumor drugs Adriamycin, vinblastine, and vincristine in multidrug-resistant cells with no effect on drug-sensitive parent P388 cells.
Brand Name: Vulcanchem
CAS No.: 144092-65-9
VCID: VC0516509
InChI: InChI=1S/C19H20N2O.ClH/c1-22-15-7-8-18-16(11-15)17-13-21(10-9-19(17)20-18)12-14-5-3-2-4-6-14;/h2-8,11,20H,9-10,12-13H2,1H3;1H
SMILES: COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4.Cl
Molecular Formula: C19H21ClN2O
Molecular Weight: 328.8 g/mol

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride

CAS No.: 144092-65-9

Cat. No.: VC0516509

Molecular Formula: C19H21ClN2O

Molecular Weight: 328.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride - 144092-65-9

Specification

Description A 30312 is a biochemical that may specifically overcome multidrug resistance without the serious hypotensive effects associated with calcium antagonists. It is a fused indole that has been found to overcome multidrug resistance in P388/Adr cells in vitro. It potentiates the cytotoxicity of the antitumor drugs Adriamycin, vinblastine, and vincristine in multidrug-resistant cells with no effect on drug-sensitive parent P388 cells.
CAS No. 144092-65-9
Molecular Formula C19H21ClN2O
Molecular Weight 328.8 g/mol
IUPAC Name 2-benzyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole;hydrochloride
Standard InChI InChI=1S/C19H20N2O.ClH/c1-22-15-7-8-18-16(11-15)17-13-21(10-9-19(17)20-18)12-14-5-3-2-4-6-14;/h2-8,11,20H,9-10,12-13H2,1H3;1H
Standard InChI Key KHANUNWSUNXEKV-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4.Cl
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4.Cl
Appearance Solid powder

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